molecular formula C5H10ClNO3 B1322955 Methyl 2-amino-3-oxobutanoate hydrochloride CAS No. 41172-77-4

Methyl 2-amino-3-oxobutanoate hydrochloride

Cat. No.: B1322955
CAS No.: 41172-77-4
M. Wt: 167.59 g/mol
InChI Key: PGXUEXDOVYLHEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-oxobutanoate hydrochloride can be synthesized through the alkylation of enolate ions. . The enolate ion is generated by treating ethyl acetoacetate with a base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-oxobutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino compounds .

Scientific Research Applications

Methyl 2-amino-3-oxobutanoate hydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It undergoes enzymatic reactions that lead to the formation of various metabolites, which play crucial roles in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-oxobutanoate
  • Methyl 2-amino-3-oxopentanoate
  • Ethyl 2-amino-3-oxopentanoate

Uniqueness

Methyl 2-amino-3-oxobutanoate hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

methyl 2-amino-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-3(7)4(6)5(8)9-2;/h4H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXUEXDOVYLHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium tert-butylate (17.8 g, 157.9 mmol) was introduced into THF (120 ml), and a solution of N-diphenylmethylideneglycine methyl ester (40 g, 157.9 mmol) in THF (60 ml) was added at −70° C. After the yellowish solution had been stirred for 30 minutes at this temperature, it was added dropwise at −70° C. to a solution of acetyl chloride (12.4 g, 157.9 mmol) in THF (70 ml). After the mixture had been stirred at this temperature for 1.75 hours, 3N HCl (160 ml) was added, and the yellowish suspension was stirred for a further 10 minutes at room temperature. The THF was removed at room temperature on a rotary evaporator, and the remaining aqueous phase was washed 3× with diethyl ether. The aqueous phase was freeze-dried and the residue was extracted by stirring with methanol. The methanolic solution of the product was concentrated on a rotary evaporator at 35° C. Yield: 26.4 g (157.9 mmol, quant., yellowish solid).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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